![molecular formula C18H20N2O2 B268339 N-isopropyl-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B268339.png)
N-isopropyl-3-[(3-methylbenzoyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-3-[(3-methylbenzoyl)amino]benzamide, commonly known as NMS-873, is a small molecule inhibitor that has been found to selectively target the ATPase activity of the p97 protein. The p97 protein is a key regulator of cellular protein homeostasis and has been implicated in multiple cellular processes, including DNA repair, autophagy, and protein degradation.
Wirkmechanismus
NMS-873 targets the ATPase activity of the p97 protein, which is responsible for the extraction of misfolded and aggregated proteins from the endoplasmic reticulum (ER). By inhibiting this activity, NMS-873 can cause the accumulation of ubiquitinated proteins and induce ER stress, ultimately leading to cell death.
Biochemical and Physiological Effects
Studies have shown that NMS-873 can induce ER stress and apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, NMS-873 has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of NMS-873 is its specificity for p97, which allows for targeted inhibition of this protein without affecting other cellular processes. However, one limitation of NMS-873 is its relatively low potency, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
For research on NMS-873 include further studies on its potential therapeutic applications in cancer and neurodegenerative diseases, as well as the development of more potent analogs of the compound. Additionally, studies on the mechanism of action of NMS-873 may provide insights into the role of p97 in cellular processes and potential therapeutic targets for other diseases.
Synthesemethoden
The synthesis of NMS-873 involves a multistep process that begins with the reaction of 3-methylbenzoic acid with thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with N-isopropyl-3-aminobenzamide to produce N-isopropyl-3-[(3-methylbenzoyl)amino]benzamide. The final product is then purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
NMS-873 has been extensively studied for its potential therapeutic applications in cancer and neurodegenerative diseases. Studies have shown that NMS-873 can selectively inhibit the ATPase activity of p97, leading to the accumulation of ubiquitinated proteins and induction of ER stress. This can ultimately lead to cell death in cancer cells, making NMS-873 a promising candidate for cancer therapy.
Eigenschaften
Produktname |
N-isopropyl-3-[(3-methylbenzoyl)amino]benzamide |
|---|---|
Molekularformel |
C18H20N2O2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
3-methyl-N-[3-(propan-2-ylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)19-17(21)15-8-5-9-16(11-15)20-18(22)14-7-4-6-13(3)10-14/h4-12H,1-3H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
OBXQJKLXJNGZKZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268258.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B268259.png)
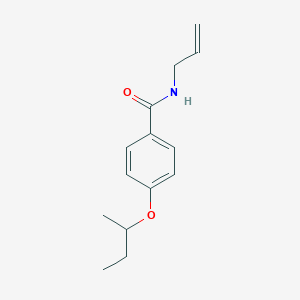
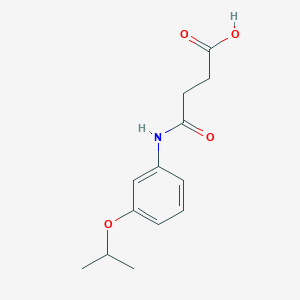
![2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268266.png)
![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)
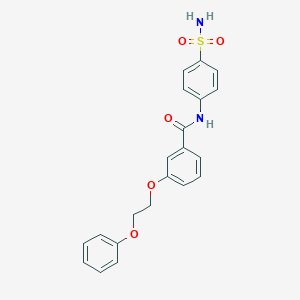
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B268269.png)
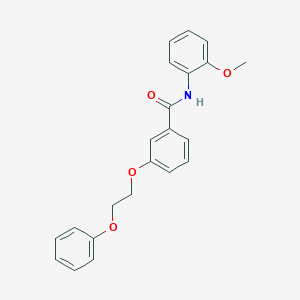
![N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B268274.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268275.png)
![2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268277.png)
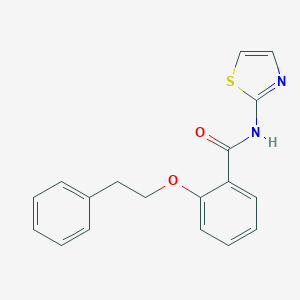
![N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B268279.png)